molecular formula C21H20N2O4 B5096547 N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5096547
M. Wt: 364.4 g/mol
InChI Key: ICOFQJQGSZSRRC-UHFFFAOYSA-N
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Description

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of Furan-2-Carboxylic Acid Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The furan-2-carboxylic acid chloride is then reacted with 4-(4-propoxybenzamido)aniline in the presence of a base such as triethylamine (Et₃N) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the propoxybenzamido group, which may confer distinct biological activities and chemical reactivity compared to other furan derivatives.

Properties

IUPAC Name

N-[4-[(4-propoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-13-26-18-11-5-15(6-12-18)20(24)22-16-7-9-17(10-8-16)23-21(25)19-4-3-14-27-19/h3-12,14H,2,13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOFQJQGSZSRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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